2-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole
CAS No.: 2549044-41-7
Cat. No.: VC11829481
Molecular Formula: C22H25N5O2
Molecular Weight: 391.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549044-41-7 |
|---|---|
| Molecular Formula | C22H25N5O2 |
| Molecular Weight | 391.5 g/mol |
| IUPAC Name | (2-ethoxypyridin-3-yl)-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
| Standard InChI | InChI=1S/C22H25N5O2/c1-3-29-20-17(7-6-10-23-20)21(28)26-11-15-13-27(14-16(15)12-26)22-24-18-8-4-5-9-19(18)25(22)2/h4-10,15-16H,3,11-14H2,1-2H3 |
| Standard InChI Key | PBKUDKWZGPOOHB-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=CC=N1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C |
| Canonical SMILES | CCOC1=C(C=CC=N1)C(=O)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5N4C |
Introduction
The compound 2-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic molecule featuring a unique structural arrangement that combines elements from various chemical classes, including benzodiazoles and pyrrolidines. This heterocyclic compound is primarily sourced from chemical suppliers specializing in building blocks for drug discovery and development, as indicated by listings on platforms like PubChem and various chemical supply companies.
Synthesis
The synthesis of 2-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. These methods require careful control of reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Biological Activity and Potential Applications
The compound's biological activity is potentially significant due to the presence of the benzodiazole and pyridine rings, which are known for their pharmacological properties. Further exploration into its biological activity could lead to significant advancements in drug discovery and development efforts.
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic applications due to its complex structure |
| Drug Development | Could be used as a building block for developing new drugs |
| Biological Studies | Requires in vitro and in vivo studies to understand its biological activity |
Comparison with Similar Compounds
Several compounds share structural similarities with 2-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole. Here are some notable examples:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 5-Methylbenzimidazole | 614-97-1 | Contains a methyl group on the benzimidazole core; known for antimicrobial activity |
| 3-Cyclopropyl-6-[5-(2-ethoxypyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridazine | 2415553-43-2 | Similar pyridine and pyrrole components; potential for different biological activities due to structural variations |
| 9-Ethylpurine derivatives | Various | Modifications on purine structures; widely studied for nucleic acid interactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume